molecular formula C8H3Br2N3O4 B1244761 5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

5-Nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

Katalognummer B1244761
Molekulargewicht: 364.93 g/mol
InChI-Schlüssel: HPDZNXVZXICVSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ACEA-1031 is a small molecule drug that acts as a potent competitive antagonist at N-methyl-D-aspartate (NMDA) receptor glycine sites. It was initially developed by Acea Pharmaceuticals, Inc. for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .

Vorbereitungsmethoden

The synthesis of ACEA-1031 involves the preparation of quinoxalinediones. Specifically, ACEA-1031 is identified as 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione . The synthetic route typically involves the nitration and bromination of quinoxalinedione precursors under controlled conditions. The reaction conditions include the use of nitric acid for nitration and bromine for bromination, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

ACEA-1031 undergoes several types of chemical reactions, including:

    Oxidation: ACEA-1031 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert ACEA-1031 into its reduced forms, which may exhibit different pharmacological properties.

    Substitution: Substitution reactions involving ACEA-1031 can lead to the formation of various substituted derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ACEA-1031 exerts its effects by competitively antagonizing NMDA receptor glycine sites. By binding to these sites, ACEA-1031 inhibits the activation of NMDA receptors, which are involved in excitatory neurotransmission in the central nervous system. This inhibition can lead to neuroprotective, analgesic, and anticonvulsant effects . The molecular targets of ACEA-1031 include various subunits of the NMDA receptor, and its action involves blocking the receptor’s response to glutamate and glycine .

Vergleich Mit ähnlichen Verbindungen

ACEA-1031 is part of a series of quinoxalinediones that act as NMDA receptor antagonists. Similar compounds include ACEA-1021 and ACEA-1328, which also target NMDA receptor glycine sites . Compared to these compounds, ACEA-1031 exhibits unique properties in terms of its affinity and selectivity for different NMDA receptor subunits. For example, ACEA-1031 has been shown to have varying IC50 values depending on the subunit composition of the NMDA receptor, highlighting its distinct pharmacological profile .

Similar compounds include:

ACEA-1031’s uniqueness lies in its specific binding affinities and its potential therapeutic applications in neuroprotection, analgesia, and anticonvulsant therapy .

Eigenschaften

Molekularformel

C8H3Br2N3O4

Molekulargewicht

364.93 g/mol

IUPAC-Name

6,7-dibromo-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3Br2N3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)

InChI-Schlüssel

HPDZNXVZXICVSF-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=C1Br)Br)[N+](=O)[O-])NC(=O)C(=O)N2

Synonyme

6,7-dibromo-5-nitro-2,3-quinoxalinedione
ACEA 1031
ACEA-1031

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The procedure of Cheeseman, G. W. H., J. Chem. Soc. 1170 (1962) was adapted. To a stirred suspension of 6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (576 mg, 1.8 mMol) in concentrated H2SO4 (6 mL) at 0° C. for 30 min. was added KNO3 (220 mg, 2.18 mMol, Baker) in one portion. The mixture was stirred at 0° C. for 3 h then at room temperature for one day. The color of mixture was changed from red to yellow brown. Then it was poured into ice (60 g) resulting in the separation of a bright yellow precipitate, which was collected by filtration and washed with distilled water (2×2 mL) followed by ethanol (2×1 mL) to get 498 mg of crude 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (76%, contains minor impurities by NMR). Crystallization from DMSO/H2O gave pure 5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione as bright yellow microcrystals; mp: 352°-354° C. (dec.). IR (KBr, cm-1): 3387; 3256; 1756; 1700; 1537. NMR (1H, DMSO-d6): δ7.475 (s, 1H); 12.217 (s, 1H); 12.265 (s, 1H). HRMS: calcd for C8H3N3O4Br2 (M+) m/z: 362.8489; found: 362.8509.
Quantity
576 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
220 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.